N-cyclopropyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N-cyclopropyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a methoxy group, a piperidinylsulfonyl group, and a pyrazole carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the cyclopropyl group, and the attachment of the piperidinylsulfonyl and methoxy groups. Common synthetic routes may involve:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Cyclopropyl Group: Cyclopropyl groups can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Piperidinylsulfonyl Group: This step may involve sulfonylation reactions using sulfonyl chlorides and piperidine.
Methoxylation: The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclopropyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved will depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide: Similar structure but with a different position of the carboxamide group.
N-cyclopropyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
Uniqueness
N-cyclopropyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group adds rigidity to the molecule, while the piperidinylsulfonyl group enhances its solubility and potential biological activity.
Properties
Molecular Formula |
C19H24N4O4S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-cyclopropyl-3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H24N4O4S/c1-27-17-8-5-13(11-18(17)28(25,26)23-9-3-2-4-10-23)15-12-16(22-21-15)19(24)20-14-6-7-14/h5,8,11-12,14H,2-4,6-7,9-10H2,1H3,(H,20,24)(H,21,22) |
InChI Key |
FHCRLAYVNPKKJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NC3CC3)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
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